4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid
CAS No.: 83844-25-1
Cat. No.: VC2877442
Molecular Formula: C10H6F2O3
Molecular Weight: 212.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83844-25-1 |
|---|---|
| Molecular Formula | C10H6F2O3 |
| Molecular Weight | 212.15 g/mol |
| IUPAC Name | 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C10H6F2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-5H,(H,14,15) |
| Standard InChI Key | GYTCEHNGUPAFMD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C(=O)C=CC(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)C=CC(=O)O |
Introduction
4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid, also known as (2E)-4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid, is a synthetic organic compound with a molecular formula of C10H6F2O3 and a molecular weight of 212.15 g/mol . This compound is part of a broader class of organic acids that have been studied for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid typically involves organic synthesis techniques. While specific synthesis protocols for this compound are not widely detailed in the available literature, similar compounds are often prepared through condensation reactions or other organic synthesis methods. For instance, related compounds like (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid are synthesized using various organic reactions .
Safety and Handling
Handling of organic acids like 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid requires caution due to their potential to cause skin and eye irritation. It is essential to follow proper safety protocols, including wearing protective gear and working in well-ventilated areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume